molecular formula C6H8O3S B14061617 methyl (2R)-3-oxothiolane-2-carboxylate

methyl (2R)-3-oxothiolane-2-carboxylate

Katalognummer: B14061617
Molekulargewicht: 160.19 g/mol
InChI-Schlüssel: TUSSXVYKOOVOID-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2R)-3-oxothiolane-2-carboxylate is an organic compound that belongs to the class of thiolane derivatives. Thiolanes are five-membered sulfur-containing heterocycles, and this particular compound features a carboxylate ester functional group. The compound’s structure includes a chiral center, making it optically active. Its unique structure and reactivity make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-oxothiolane-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a thiol with an α,β-unsaturated ester in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology, which allows for precise control over reaction parameters and efficient heat transfer .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R)-3-oxothiolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Wirkmechanismus

The mechanism of action of methyl (2R)-3-oxothiolane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in various biochemical pathways. Its ester group can undergo hydrolysis to release the active thiolane moiety, which can then interact with enzymes and other proteins, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-oxothiolane-2-carboxylate: Lacks the chiral center, making it less optically active.

    Ethyl (2R)-3-oxothiolane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2S)-3-oxothiolane-2-carboxylate: Enantiomer of the compound, with different optical activity.

Uniqueness

Methyl (2R)-3-oxothiolane-2-carboxylate is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomers and other similar compounds. Its reactivity and ability to form stable intermediates make it valuable in synthetic chemistry and pharmaceutical research .

Eigenschaften

Molekularformel

C6H8O3S

Molekulargewicht

160.19 g/mol

IUPAC-Name

methyl (2R)-3-oxothiolane-2-carboxylate

InChI

InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3/t5-/m1/s1

InChI-Schlüssel

TUSSXVYKOOVOID-RXMQYKEDSA-N

Isomerische SMILES

COC(=O)[C@H]1C(=O)CCS1

Kanonische SMILES

COC(=O)C1C(=O)CCS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.